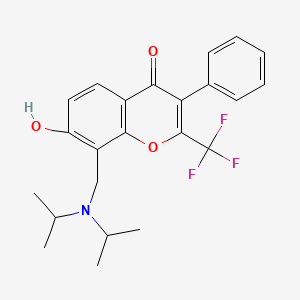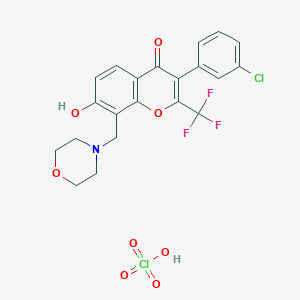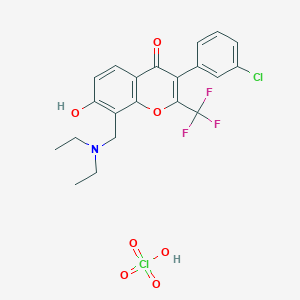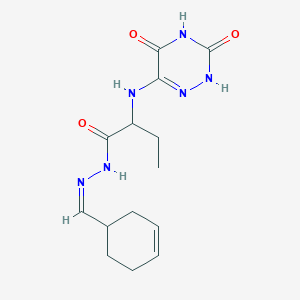![molecular formula C24H27Cl2NO3 B7740575 8-[(Dibutylamino)methyl]-3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one](/img/structure/B7740575.png)
8-[(Dibutylamino)methyl]-3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(Dibutylamino)methyl]-3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the dibutylamino group and the dichlorophenyl group in its structure suggests potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Dibutylamino)methyl]-3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one typically involves multiple steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.
Introduction of the Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dibutylamino Group: The dibutylamino group can be introduced through a Mannich reaction, where the chromen-4-one derivative is reacted with formaldehyde and dibutylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group at the 7-position can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form a hydroxyl group.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially at the positions ortho to the chlorine atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of substituted dichlorophenyl derivatives.
Scientific Research Applications
8-[(Dibutylamino)methyl]-3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of 8-[(Dibutylamino)methyl]-3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dibutylamino group may enhance its binding affinity to certain biological targets, while the dichlorophenyl group may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Natural compounds with a similar chromen-4-one core.
Coumarins: Compounds with a benzopyrone structure, similar to chromen-4-one.
Quinolones: Compounds with a bicyclic structure containing a nitrogen atom.
Uniqueness
8-[(Dibutylamino)methyl]-3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one is unique due to the presence of the dibutylamino and dichlorophenyl groups, which may confer specific pharmacological properties not found in other similar compounds. These structural features may enhance its binding affinity, stability, and bioavailability, making it a valuable compound for further research and development.
Properties
IUPAC Name |
8-[(dibutylamino)methyl]-3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27Cl2NO3/c1-3-5-11-27(12-6-4-2)14-19-22(28)10-9-18-23(29)20(15-30-24(18)19)17-8-7-16(25)13-21(17)26/h7-10,13,15,28H,3-6,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUUABJEBUCWQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1OC=C(C2=O)C3=C(C=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(Dimethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one;hydrochloride](/img/structure/B7740495.png)
![8-[[Bis(2-methylpropyl)amino]methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one;hydrobromide](/img/structure/B7740496.png)
![7-Hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-3-phenyl-2-(trifluoromethyl)chromen-4-one;perchloric acid](/img/structure/B7740497.png)
![3-(3-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7740518.png)
![8-[[Bis(2-methylpropyl)amino]methyl]-3-(3-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B7740528.png)
![3-(3-chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7740534.png)


![3-(3-Chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one;2,3-dihydroxybutanedioic acid](/img/structure/B7740543.png)

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-6-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide](/img/structure/B7740552.png)
![3-(4-CHLOROPHENYL)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7740563.png)
![8-[(Dibutylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one](/img/structure/B7740568.png)
